molecular formula C24H20N2O3S2 B11128068 allyl (2E)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

allyl (2E)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11128068
M. Wt: 448.6 g/mol
InChI Key: DKCAILGMTATOCQ-FMFDFCGUSA-N
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Description

Allyl (2E)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolo[3,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes an allyl group, a thiazole ring, and a pyrimidine ring. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl (2E)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be achieved through a multi-step reaction process. One common method involves the reaction of 6-ethylthiouracil with bromoacetic acid, anhydrous sodium acetate, acetic anhydride, and a suitable aldehyde . The reaction conditions typically involve heating the mixture to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Allyl (2E)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Allyl (2E)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of allyl (2E)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl (2E)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H20N2O3S2

Molecular Weight

448.6 g/mol

IUPAC Name

prop-2-enyl (2E)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H20N2O3S2/c1-3-14-29-23(28)20-16(2)25-24-26(21(20)18-13-8-15-30-18)22(27)19(31-24)12-7-11-17-9-5-4-6-10-17/h3-13,15,21H,1,14H2,2H3/b11-7+,19-12+

InChI Key

DKCAILGMTATOCQ-FMFDFCGUSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=N1)C4=CC=CS4)C(=O)OCC=C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=N1)C4=CC=CS4)C(=O)OCC=C

Origin of Product

United States

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